molecular formula C14H15F3N2 B3040975 1-(tert-Butyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 256414-73-0

1-(tert-Butyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B3040975
M. Wt: 268.28 g/mol
InChI Key: BPBDALHSWAYTMH-UHFFFAOYSA-N
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Description

Comparative Study of the Regioselectivity and Reaction Media for the Synthesis of 1-tert-Butyl-3(5)-trifluoromethyl-1H-pyrazoles

The synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles has been explored through the reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with tert-butylhydrazine hydrochloride. The study found that using [BMIM][BF4] and pyridine as reaction media resulted in a mixture of regioisomers, whereas employing NaOH in EtOH led to the formation of 5-trifluoromethyl-1-tert-butyl-1H-pyrazoles with high regioselectivity. Additionally, the formation of 1-tert-butyl-3-trifluoromethyl-1H-pyrazoles was achieved after hydrolysis and cyclization steps in the same media .

Synthesis, Structural Characterization, and Theoretical Studies of a New Schiff Base

A new Schiff base derivative of the pyrazole compound was synthesized and characterized using various spectroscopic techniques. Theoretical studies using DFT methods were in good agreement with the experimental data, confirming the molecular structure of the compound. This study provides insights into the molecular geometry and electronic properties of the synthesized pyrazole derivative .

Diastereoselective Synthesis of Pyrazolo[5,1-c][1,2,4]triazine Derivatives

The synthesis of diastereomerically pure pyrazolo[5,1-c][1,2,4]triazine derivatives was achieved through a reaction involving N-bromosuccinimide and carboxylic acids. The resulting compounds were characterized, and the regio- and stereoselectivity of the reaction were discussed, providing valuable information on the steric and mechanistic aspects of the synthesis .

Structural Studies of Pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones

The crystal structures of novel pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones were determined, revealing a planar heterocyclic core and interactions that form 1D infinite chains in the crystalline lattice. The study also included photochemical investigations, which showed the stability of the compounds under UV irradiation, except for the telluride derivative .

Hydrogen-Bonded Structures in Indeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-ones

The study of two indeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-ones revealed different hydrogen-bonded structures, with one forming a chain of dimers and the other forming a sheet of chains. The presence of π-π stacking interactions was also noted, contributing to the stability of the crystal structures .

1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic Acid

The crystal structure of this pyrazole derivative was analyzed, showing specific dihedral angles between the pyrazole ring and the attached phenyl and tert-butylbenzyl rings. The structure is stabilized by intermolecular hydrogen bonding, forming centrosymmetric dimers .

Hydrogen-Bonded Chains and Aggregates in Pyrazolo[3,4-b]pyridine Derivatives

The crystal structures of two pyrazolo[3,4-b]pyridine derivatives were studied, highlighting the influence of minor substituent changes on the hydrogen-bonded structures. One compound forms chains of rings, while the other forms tetramolecular aggregates, demonstrating the versatility of hydrogen bonding in dictating molecular assembly .

Convenient Synthesis of 4-Trifluoroacetylpyrazoles

A convenient synthetic route to 4-trifluoroacetylpyrazoles was developed using aldehyde tert-butylhydrazones. The study also described the conditions for the removal of the tert-butyl group, which could be useful for further functionalization of the pyrazole core .

Hydrogen-Bonded Supramolecular Structures in 5-Benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles

A series of 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles were synthesized, and their crystal structures were analyzed. Unexpected isomorphisms were observed, and the compounds exhibited various hydrogen-bonded supramolecular structures ranging from zero to two dimensions .

Future Directions

The incorporation of a trifluoromethyl group into organic motifs has seen enormous growth in the last decade . This suggests that “1-(tert-Butyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole” and similar compounds could have potential applications in the development of new pharmaceuticals and agrochemicals .

properties

IUPAC Name

1-tert-butyl-4-phenyl-3-(trifluoromethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2/c1-13(2,3)19-9-11(10-7-5-4-6-8-10)12(18-19)14(15,16)17/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBDALHSWAYTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C(=N1)C(F)(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401176834
Record name 1-(1,1-Dimethylethyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401176834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole

CAS RN

256414-73-0
Record name 1-(1,1-Dimethylethyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=256414-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401176834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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